molecular formula C12H17NO B13071966 (2R,6S)-2-Methyl-6-m-tolylmorpholine

(2R,6S)-2-Methyl-6-m-tolylmorpholine

Cat. No.: B13071966
M. Wt: 191.27 g/mol
InChI Key: UOHOTZXUXWQOEW-ZYHUDNBSSA-N
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Description

(2R,6S)-2-Methyl-6-m-tolylmorpholine: is a chiral morpholine derivative with significant interest in organic chemistry and pharmaceutical research. This compound features a morpholine ring substituted with a methyl group at the 2-position and a m-tolyl group at the 6-position, contributing to its unique stereochemistry and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,6S)-2-Methyl-6-m-tolylmorpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as m-toluidine and epichlorohydrin.

    Formation of Intermediate: m-Toluidine reacts with epichlorohydrin under basic conditions to form an intermediate, which is then cyclized to produce the morpholine ring.

    Chiral Resolution: The racemic mixture of the product is subjected to chiral resolution using a suitable chiral agent to obtain the desired (2R,6S) enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R,6S)-2-Methyl-6-m-tolylmorpholine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be modified with various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    N-Oxides: Formed through oxidation reactions.

    Secondary Amines: Resulting from reduction reactions.

    Substituted Morpholines: Produced via nucleophilic substitution.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in asymmetric catalysis to induce chirality in various reactions.

    Synthesis: Employed as a building block in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: Studied for its binding affinity to certain biological receptors.

Medicine:

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals targeting neurological and psychiatric disorders.

Industry:

    Material Science: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,6S)-2-Methyl-6-m-tolylmorpholine involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate the activity of target proteins by binding to their active sites or allosteric sites, leading to altered biological responses.

Comparison with Similar Compounds

    (2R,6R)-2-Methyl-6-m-tolylmorpholine: A diastereomer with different stereochemistry.

    (2S,6S)-2-Methyl-6-m-tolylmorpholine: Another diastereomer with distinct properties.

    (2R,6S)-2-Methyl-6-p-tolylmorpholine: A regioisomer with a different substitution pattern on the aromatic ring.

Uniqueness:

    Stereochemistry: The (2R,6S) configuration imparts unique biological activities and binding affinities.

    Substitution Pattern: The m-tolyl group at the 6-position differentiates it from other morpholine derivatives, influencing its chemical reactivity and biological interactions.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(2R,6S)-2-methyl-6-(3-methylphenyl)morpholine

InChI

InChI=1S/C12H17NO/c1-9-4-3-5-11(6-9)12-8-13-7-10(2)14-12/h3-6,10,12-13H,7-8H2,1-2H3/t10-,12-/m1/s1

InChI Key

UOHOTZXUXWQOEW-ZYHUDNBSSA-N

Isomeric SMILES

C[C@@H]1CNC[C@@H](O1)C2=CC=CC(=C2)C

Canonical SMILES

CC1CNCC(O1)C2=CC=CC(=C2)C

Origin of Product

United States

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